![molecular formula C14H17N5O B5377681 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine](/img/structure/B5377681.png)
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine, also known as KW-2449, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Kowa Company, Ltd. in Japan and has since been studied for its ability to inhibit cancer cell growth and proliferation.
Wirkmechanismus
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine involves the inhibition of the protein kinase Bcr-Abl, which is commonly found in leukemia cells. By inhibiting this protein kinase, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine prevents the activation of downstream signaling pathways that are responsible for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Bcr-Abl, it has also been shown to inhibit other protein kinases, including c-Kit and PDGFR. These effects contribute to the anti-cancer properties of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine for lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it an ideal candidate for studying cancer biology and developing new cancer therapies. However, one limitation of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine is its specificity for Bcr-Abl and related protein kinases. This limits its potential applications to cancers that express these protein kinases.
Zukünftige Richtungen
There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine. One potential area of study is the development of combination therapies that incorporate N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine with other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine in human clinical trials.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine involves several steps, including the reaction of 2-methoxybenzaldehyde with guanidine hydrochloride to form the corresponding Schiff base. This intermediate is then reacted with 4,6-dimethyl-2-chloropyrimidine to form the final product, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine. The synthesis process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including leukemia, breast, lung, and colon cancer cells. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-methoxyphenyl)guanidine has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLHKMPASGGCKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.